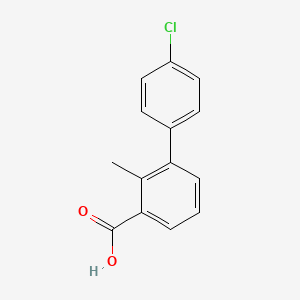

3-(4-Chlorophenyl)-2-methylbenzoic acid

Vue d'ensemble

Description

3-(4-Chlorophenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a chlorine atom at the para position and a methyl group at the ortho position relative to the carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorotoluene with phthalic anhydride, followed by hydrolysis. The reaction typically uses aluminum chloride as a catalyst and occurs under anhydrous conditions. The general reaction scheme is as follows:

-

Friedel-Crafts Acylation

Reactants: 4-chlorotoluene, phthalic anhydride

Catalyst: Aluminum chloride (AlCl3)

Solvent: Dichloromethane (CH2Cl2)

Conditions: Anhydrous, room temperature

Product: 3-(4-Chlorophenyl)-2-methylphthalic anhydride

-

Hydrolysis

Reactants: 3-(4-Chlorophenyl)-2-methylphthalic anhydride, water

Conditions: Reflux

Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Chlorophenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

-

Oxidation

Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Conditions: Acidic or basic medium, elevated temperature

Major Products: 3-(4-Chlorophenyl)-2-carboxybenzoic acid

-

Reduction

Reagents: Lithium aluminum hydride (LiAlH4)

Conditions: Anhydrous ether, room temperature

Major Products: 3-(4-Chlorophenyl)-2-methylbenzyl alcohol

-

Substitution

Reagents: Sodium methoxide (NaOCH3), ammonia (NH3)

Conditions: Solvent (e.g., methanol), elevated temperature

Major Products: 3-(4-Methoxyphenyl)-2-methylbenzoic acid, 3-(4-Aminophenyl)-2-methylbenzoic acid

Applications De Recherche Scientifique

Synthesis and Structural Modifications

The synthesis of 3-(4-Chlorophenyl)-2-methylbenzoic acid typically involves multiple steps, including the modification of precursor compounds to enhance biological activity. For instance, derivatives of this compound have been synthesized to explore their efficacy as histone deacetylase inhibitors (HDACIs) and anticancer agents. One study reported the synthesis of several derivatives that exhibited antiproliferative activity against HeLa cells, with IC50 values ranging from 0.69 to 11 μM, demonstrating their potential as more effective alternatives to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

1. Anticancer Properties

The compound has shown promising results in cancer research. A series of derivatives were synthesized and tested for their HDAC inhibitory activity, which is crucial in cancer therapy due to the role of histone deacetylation in tumor progression. The synthesized compounds not only displayed potent HDAC inhibition but also demonstrated significant antiproliferative effects against various cancer cell lines .

2. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound and its derivatives. A study evaluated the antimicrobial activity against Gram-positive bacteria and Candida albicans, revealing that certain derivatives exhibited low minimum inhibitory concentration (MIC) values, indicating strong antibacterial effects . The compound's ability to inhibit bacterial growth suggests its potential use in developing new antimicrobial agents.

Case Study 1: HDAC Inhibition

Objective: To evaluate the anticancer potential of synthesized derivatives of this compound.

Methodology:

- A series of compounds were synthesized through structural modifications.

- Their HDAC inhibitory activities were assessed using established cancer cell lines.

Results:

- Derivatives exhibited IC50 values ranging from 0.69 to 11 μM against HeLa cells.

- Enhanced HDAC inhibition correlated with increased antiproliferative activity.

Case Study 2: Antimicrobial Evaluation

Objective: To assess the antimicrobial efficacy of new derivatives based on this compound.

Methodology:

- Compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Toxicity was evaluated using aquatic crustaceans as a model organism.

Results:

- Certain derivatives showed MIC values as low as 25 μg/mL against Bacillus subtilis.

- Toxicity assays indicated lower toxicity levels compared to starting materials, suggesting safer profiles for further development.

Data Tables

| Compound | Synthesis Method | IC50 (μM) | Target Activity |

|---|---|---|---|

| Compound A | Structural Modification | 0.69 | HDAC Inhibition |

| Compound B | Esterification | 11 | Antiproliferative |

| Compound C | Cyclization | 25 | Antimicrobial |

| Bacterial Strain | MIC (μg/mL) | Toxicity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Low |

| Escherichia coli | 100 | Moderate |

| Bacillus subtilis | 25 | Low |

Mécanisme D'action

The mechanism of action of 3-(4-Chlorophenyl)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit or activate specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Chlorophenyl)propionic acid: Similar structure but with a propionic acid group instead of a benzoic acid group.

4-(4-Chlorophenyl)benzoic acid: Similar structure but with the chlorine atom at the para position relative to the carboxylic acid group.

3-(4-Methoxyphenyl)-2-methylbenzoic acid: Similar structure but with a methoxy group instead of a chlorine atom.

Uniqueness

3-(4-Chlorophenyl)-2-methylbenzoic acid is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

3-(4-Chlorophenyl)-2-methylbenzoic acid, an aromatic carboxylic acid, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activities, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: CHClO

- CAS Number: 1261930-53-3

- Structural Characteristics: The compound features a benzene ring with a chlorine atom at the para position and a methyl group ortho to the carboxylic acid group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. This interaction may lead to modulation of metabolic pathways, which is essential for its therapeutic effects. The specific pathways and molecular targets are subjects of ongoing investigation, but preliminary studies suggest potential roles in:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation: It could interact with receptors that mediate cellular responses to stimuli.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on its derivatives showed that certain structural modifications enhance its activity against various pathogens. For instance, derivatives with different substituents on the phenyl ring demonstrated varying degrees of effectiveness against bacterial strains.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have suggested that it can reduce the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property makes it a candidate for further research in treating inflammatory diseases.

Table: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled study, various derivatives of this compound were tested against E. coli and Staphylococcus aureus. The results indicated that certain modifications led to enhanced potency compared to the parent compound, suggesting that structural optimization could yield more effective antimicrobial agents.

Synthesis and Derivatives

The synthesis of this compound typically involves Friedel-Crafts acylation using 4-chlorotoluene and phthalic anhydride under anhydrous conditions. This method not only highlights the compound's synthetic accessibility but also opens avenues for creating various derivatives with potentially enhanced biological activities.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-12(3-2-4-13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOANQHIWHOQHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30689569 | |

| Record name | 4'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261930-53-3 | |

| Record name | 4'-Chloro-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.